Cotarnine
Overview
Description
Cotarnine is a natural tetrahydroisoquinoline alkaloid isolated from the plant Papaver pseudo-orientale. It is a degradation product of noscapine, another alkaloid found in the opium poppy. This compound has been recognized for its hemostatic properties and is used in the synthesis of various pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cotarnine can be synthesized through the oxidative degradation of noscapine. The process involves the use of nitric acid in a controlled environment. The reaction mixture undergoes a series of color changes, indicating the progression of the reaction. The final product is obtained after filtration and purification steps .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Cotarnine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like N-bromosuccinimide, leading to the formation of cotarnone.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide in an acidic medium.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Chlorosulfonic acid for sulfochlorination.
Major Products:
Cotarnone: Formed through oxidation.
Dihydrothis compound: Formed through reduction.
Various substituted derivatives: Formed through electrophilic substitution reactions.
Scientific Research Applications
Cotarnine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its potential anticancer properties.
Medicine: Employed as a hemostatic agent and in the synthesis of antiallergic drugs like tritoqualine.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Cotarnine exerts its effects through various molecular pathways:
Comparison with Similar Compounds
Cotarnine is unique among tetrahydroisoquinoline alkaloids due to its specific biological activities and chemical properties. Similar compounds include:
Noscapine: A precursor to this compound with antitussive and anticancer properties.
Cotarnone: An oxidized derivative of this compound with similar biological activities.
Dihydrothis compound: A reduced form of this compound with potential therapeutic applications.
This compound stands out due to its hemostatic properties and its role in the synthesis of various pharmaceutical agents, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMYQLKLNRZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274484, DTXSID40871559 | |
Record name | Cotarnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-54-2, 59760-32-6 | |
Record name | 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cotarnine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC121978 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cotarnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cotarnine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COTARNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79V56TDI6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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